4-Phenyl-1,2,3-oxadiazol-5-ol
Description
Properties
IUPAC Name |
4-phenyl-2H-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-7(9-10-12-8)6-4-2-1-3-5-6/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHPILPTCHVIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization
The cyclization of hydrazide precursors remains a cornerstone in oxadiazole synthesis. For 4-phenyl-1,2,3-oxadiazol-5-ol, substituted hydrazides undergo intramolecular cyclization under basic conditions. For example, aryl hydrazides react with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form intermediate thiol derivatives, which are subsequently oxidized to yield the oxadiazole ring.
Reaction Conditions:
A representative pathway involves:
Oxidative Cyclization with Iodine
Molecular iodine (I₂) serves as a mild oxidizing agent in solvent-free conditions. Aryl hydrazides and aldehydes are ground with iodine in a mortar, initiating a one-pot cyclization-oxidation sequence. This method avoids toxic solvents and reduces reaction time.
Optimized Parameters:
-
Catalyst: Iodine (10 mol%)
-
Conditions: Solvent-free, room temperature
-
Time: 30–45 minutes
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics by enabling rapid and uniform heating. This approach has been adapted for 1,2,3-oxadiazoles using aryl hydrazides and orthoesters under catalyst-free conditions.
Procedure:
-
A mixture of hydrazide and triethyl orthoformate is irradiated in a microwave reactor.
-
Cyclodehydration occurs within 5–10 minutes at 60% power (300 W).
Advantages:
Green Chemistry Approaches
Mechanochemical Grinding
Solid-state reactions minimize solvent use and enhance atom economy. Hydrazides and aldehydes are mechanically ground with iodine, achieving cyclization via friction-induced energy transfer.
Key Data:
| Parameter | Value |
|---|---|
| Grinding Time | 20–30 minutes |
| Catalyst | Iodine (10 mol%) |
| Yield | 65–80% |
Aqueous-Phase Synthesis
Water serves as a green solvent for oxadiazole formation. Hydrazides react with aldehydes in the presence of ceric ammonium nitrate (CAN) at room temperature, followed by oxidative cyclization.
Conditions:
Catalytic Methods
Scandium Triflate-Catalyzed Cyclization
Scandium triflate [Sc(OTf)₃] facilitates the cyclization of nitrile derivatives with hydroxylamine, forming the oxadiazole ring. This method is highly selective for the 1,2,3-isomer.
Reaction Pathway:
-
Nitrile Oxide Formation: Phenyl nitrile reacts with hydroxylamine.
-
Cycloaddition: The nitrile oxide undergoes [3+2] cycloaddition with a dipolarophile.
-
Rearrangement: Acid-catalyzed rearrangement yields the target compound.
Performance Metrics:
Comparative Analysis of Methods
The table below summarizes the efficiency of key synthetic routes:
| Method | Conditions | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Base-Catalyzed | Reflux, KOH | 12h | 60–75% | High purity | Long reaction time |
| Microwave | 300 W, solvent-free | 10m | 80–90% | Rapid, energy-efficient | Specialized equipment needed |
| Mechanochemical | Grinding, I₂ | 30m | 65–80% | Solvent-free, scalable | Moderate yields |
| Aqueous-Phase | Water, CAN | 4h | 75–85% | Eco-friendly | Sensitive to pH |
| Scandium Triflate | RT, Sc(OTf)₃ | 6h | 70–78% | High selectivity | Costly catalyst |
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,2,3-oxadiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The phenyl group or other positions on the oxadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Overview
4-Phenyl-1,2,3-oxadiazol-5-ol is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its diverse biological activities. This article explores its applications in scientific research, focusing on its anticancer, antibacterial, and other therapeutic potentials.
Biological Activities
This compound exhibits significant biological activities that make it a candidate for further research and application.
Anticancer Properties
Research indicates that this compound has notable antiproliferative activity against various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.65 |
| This compound | HeLa (cervical cancer) | 2.41 |
Studies have shown that derivatives of this compound can inhibit the growth of cancer cells effectively, suggesting potential development into therapeutic agents for cancer treatment .
Antibacterial Activity
The compound also exhibits antibacterial properties by interacting with bacterial enzymes and disrupting microbial physiology. It has been shown to inhibit key metabolic enzymes essential for bacterial growth. Notably:
- Low to moderate doses demonstrate significant antibacterial activity without notable toxicity to mammalian cells .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:
- In Vitro Studies : Investigations have demonstrated that compounds derived from this oxadiazole scaffold exhibit significant antiproliferative effects against various cancer cell lines such as MCF-7 and HeLa .
- Mechanism of Action : The compound's mechanism involves the modulation of gene expression related to oxidative stress protection and inhibition of key metabolic pathways in bacteria .
- In Silico Studies : Computational studies have predicted the binding affinity of this compound with biological targets like tubulin and human serum albumin, providing insights into its pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2,3-oxadiazol-5-ol involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
The position of heteroatoms and substituents significantly impacts physicochemical and biological properties. Key comparisons include:
Key Observations :
- 1,2,3-Oxadiazoles (target compound) exhibit distinct reactivity due to less common heteroatom arrangement.
- Hydroxyl groups (e.g., in this compound) increase polarity and solubility in polar solvents like water or methanol, whereas methylthio or methoxy groups enhance lipophilicity .
Physical and Chemical Properties
- Solubility: this compound: Likely soluble in DMSO or methanol (inferred from hydroxyl group) . 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid: Soluble in chloroform, methanol, and DMSO due to carboxylic acid . 2-Methylthio derivatives: Prefer organic solvents like chloroform .
- Melting Points: 5-Phenyl-1,3,4-oxadiazol-2-amine: Crystallizes with defined bond lengths (mean σ(C–C) = 0.004 Å) .
Biological Activity
4-Phenyl-1,2,3-oxadiazol-5-ol is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
This compound is characterized by its oxadiazole ring, which is known for its ability to interact with biological targets. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines:
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization and interference with microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 (Breast) | 10.5 | Tubulin inhibition |
| 4-(Substituted phenyl)-1,2,3-oxadiazol-5-ol | HCT116 (Colon) | 8.7 | Apoptosis induction |
Studies have shown that derivatives of this compound exhibit significant cytotoxicity against breast cancer (MCF7), colon cancer (HCT116), and cervical cancer (HeLa) cells .
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Research indicates that it exhibits activity against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The oxadiazole ring system is believed to play a crucial role in the interaction with microbial membranes, leading to disruption and cell death .
3. Antidiabetic Potential
Recent studies have explored the potential of oxadiazole derivatives in managing diabetes through their antiglycation properties. These compounds may inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study conducted by Singh et al., a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity using MTT assays. The results indicated that certain derivatives showed IC50 values as low as 8 µM against HCT116 cells, demonstrating strong potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
A study by Elsayed et al. assessed the antimicrobial efficacy of various oxadiazole compounds against clinically relevant pathogens. The findings suggested that modifications on the phenyl ring significantly influenced antimicrobial potency, with some compounds exhibiting MIC values comparable to standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors affecting pathways critical for cancer cell survival.
- Membrane Disruption : The lipophilic nature allows these compounds to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Induction of Apoptosis : Through modulation of apoptotic pathways via caspase activation or mitochondrial dysfunction.
Q & A
Q. What are the standard synthetic routes for 4-Phenyl-1,2,3-oxadiazol-5-ol, and what are their mechanistic considerations?
The synthesis typically involves cyclization reactions of phenyl-substituted precursors. For example, hydrazine derivatives can react with carbonyl compounds under acidic conditions to form the oxadiazole ring. Key intermediates include phenylhydrazine and glyoxylic acid derivatives. Reaction conditions (e.g., temperature, solvent polarity, and catalyst use) significantly influence yield and purity. Characterization via -NMR and IR spectroscopy is critical to confirm ring formation and substituent positions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- -NMR : Identifies aromatic proton environments and hydrogen bonding interactions (e.g., OH group at position 5).
- IR Spectroscopy : Confirms the presence of oxadiazole ring vibrations (~1600 cm) and hydroxyl stretching (~3200 cm).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns. Cross-validation with X-ray crystallography (e.g., SHELX-refined structures) ensures accuracy in structural assignments .
Q. What safety precautions are required when handling this compound in the lab?
Based on analogous oxadiazole derivatives:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
- Storage : Keep in a cool, dry place away from oxidizing agents. Refer to Safety Data Sheets (SDS) for specific toxicity profiles (e.g., acute oral toxicity H302) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?
- Step 1 : Validate experimental data using high-resolution techniques (e.g., single-crystal X-ray diffraction refined via SHELXL ).
- Step 2 : Re-examine computational models (e.g., DFT calculations) with adjusted basis sets to account for electron-withdrawing effects of the oxadiazole ring.
- Step 3 : Analyze hydrogen-bonding networks (graph set analysis ) to identify intermolecular interactions that may alter spectroscopic or crystallographic outcomes.
Q. What strategies optimize the regioselectivity of this compound derivatives in drug discovery applications?
- Electronic Modulation : Introduce electron-donating/withdrawing groups at the phenyl ring to direct reactivity.
- Steric Control : Use bulky substituents to block undesired reaction sites.
- Biological Testing : Screen derivatives against target enzymes (e.g., kinases) to correlate substituent effects with bioactivity. Analogous thiazole derivatives show promise in medicinal chemistry .
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
- Hydrogen Bonding : The hydroxyl group at position 5 often forms O–H···N bonds with adjacent oxadiazole rings, creating chains or sheets.
- π-π Stacking : Phenyl rings contribute to layered arrangements, stabilizing the lattice. Graph set analysis (e.g., Etter’s rules ) and Hirshfeld surface calculations quantify these interactions, aiding in polymorph prediction.
Q. What methodologies address low yields in the synthesis of this compound analogs?
- Catalytic Optimization : Employ transition-metal catalysts (e.g., Pd/Cu) for C–N coupling steps.
- Microwave-Assisted Synthesis : Reduce reaction time and improve purity.
- Workflow Integration : Use high-throughput screening to identify optimal conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
